1,3-Dimethoxy-5-(trifluoromethyl)benzene

Catalog No.
S14501927
CAS No.
M.F
C9H9F3O2
M. Wt
206.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-5-(trifluoromethyl)benzene

Product Name

1,3-Dimethoxy-5-(trifluoromethyl)benzene

IUPAC Name

1,3-dimethoxy-5-(trifluoromethyl)benzene

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

InChI

InChI=1S/C9H9F3O2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3

InChI Key

PXHWUMSUTPWXKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)OC

1,3-Dimethoxy-5-(trifluoromethyl)benzene, also known as 1,3-dimethoxy-5-(trifluoromethyl)benzene, is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) at the 1 and 3 positions and a trifluoromethyl group (-CF₃) at the 5 position of the benzene ring. Its molecular formula is C₉H₉F₃O₂, and it possesses unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which significantly influences its reactivity and biological activity.

, including:

  • Substitution Reactions: The trifluoromethyl group can be substituted by nucleophiles or electrophiles under appropriate conditions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction reactions that alter its functional groups.
  • Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds, often used in synthetic organic chemistry.

These reactions are facilitated by the unique arrangement of substituents on the benzene ring, which affects the compound's electron density and steric hindrance.

The biological activity of 1,3-dimethoxy-5-(trifluoromethyl)benzene has garnered attention due to its potential pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and improve lipophilicity, which can lead to increased bioavailability in drug formulations. Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets, making them valuable in medicinal chemistry.

Several methods exist for synthesizing 1,3-dimethoxy-5-(trifluoromethyl)benzene:

  • Methoxylation of Benzene: Starting from benzene derivatives, methoxy groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including:
    • Electrophilic Trifluoromethylation: Using reagents like trifluoromethyl sulfonium salts or Togni reagents.
    • Photo-induced Methods: Recent studies have explored using pulsed light to enhance yields and selectivity during trifluoromethylation reactions .
  • Sequential Reactions: A combination of methoxylation followed by trifluoromethylation allows for efficient synthesis in fewer steps.

1,3-Dimethoxy-5-(trifluoromethyl)benzene has various applications:

  • Pharmaceuticals: Due to its unique electronic properties, it is explored as a scaffold for drug development.
  • Agrochemicals: Its ability to enhance lipophilicity makes it suitable for use in pesticide formulations.
  • Material Science: The compound may serve as a precursor for synthesizing advanced materials with specific electronic properties.

Interaction studies have shown that 1,3-dimethoxy-5-(trifluoromethyl)benzene can interact with various biological targets due to its structural features. The trifluoromethyl group significantly influences binding affinities and selectivities toward enzymes and receptors. Research indicates that modifications on this compound can lead to variations in biological activity, making it a subject of interest in drug design .

Several compounds share structural similarities with 1,3-dimethoxy-5-(trifluoromethyl)benzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-DimethoxybenzeneLacks trifluoromethyl groupMore hydrophilic due to absence of -CF₃
1,3-Dimethoxy-2-(trifluoromethyl)benzeneTrifluoromethyl at different positionDifferent reactivity patterns
1,3-Dimethoxy-5-iodobenzeneIodine substitution instead of trifluoromethylPotentially different biological activity

Uniqueness

The uniqueness of 1,3-dimethoxy-5-(trifluoromethyl)benzene lies in the combination of methoxy and trifluoromethyl groups on the benzene ring. This specific arrangement enhances its lipophilicity and alters its electronic properties compared to other similar compounds. Such characteristics make it particularly valuable in pharmaceutical applications where metabolic stability and bioavailability are critical .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

206.05546401 g/mol

Monoisotopic Mass

206.05546401 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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